2-((3-(2-Carboxyethyl)-3H-benzothiazol-2-ylidene)methyl)-1-ethylquinolinium iodide
Description
This compound belongs to the quinolinium-benzothiazole family, characterized by a conjugated heterocyclic system. Its structure includes a quinolinium core substituted with an ethyl group at the 1-position and a benzothiazole moiety linked via a methylene bridge. The iodide counterion stabilizes the cationic charge. Applications include fluorescent probes, antimicrobial agents, and optoelectronic materials .
Properties
CAS No. |
50378-82-0 |
|---|---|
Molecular Formula |
C22H21IN2O2S |
Molecular Weight |
504.4 g/mol |
IUPAC Name |
3-[(2Z)-2-[(1-ethylquinolin-1-ium-2-yl)methylidene]-1,3-benzothiazol-3-yl]propanoic acid;iodide |
InChI |
InChI=1S/C22H20N2O2S.HI/c1-2-23-17(12-11-16-7-3-4-8-18(16)23)15-21-24(14-13-22(25)26)19-9-5-6-10-20(19)27-21;/h3-12,15H,2,13-14H2,1H3;1H |
InChI Key |
MLKLIWREVBOCRN-UHFFFAOYSA-N |
Isomeric SMILES |
CC[N+]1=C(C=CC2=CC=CC=C21)/C=C\3/N(C4=CC=CC=C4S3)CCC(=O)O.[I-] |
Canonical SMILES |
CC[N+]1=C(C=CC2=CC=CC=C21)C=C3N(C4=CC=CC=C4S3)CCC(=O)O.[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(2-Carboxyethyl)-3H-benzothiazol-2-ylidene)methyl)-1-ethylquinolinium iodide typically involves multi-step organic reactions. One common method includes the condensation of 2-carboxyethylbenzothiazole with 1-ethylquinolinium iodide under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((3-(2-Carboxyethyl)-3H-benzothiazol-2-ylidene)methyl)-1-ethylquinolinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinolinium derivatives.
Reduction: Reduction reactions can convert the quinolinium moiety to a dihydroquinoline structure.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzothiazole and quinolinium derivatives, each with distinct chemical and physical properties.
Scientific Research Applications
2-((3-(2-Carboxyethyl)-3H-benzothiazol-2-ylidene)methyl)-1-ethylquinolinium iodide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 2-((3-(2-Carboxyethyl)-3H-benzothiazol-2-ylidene)methyl)-1-ethylquinolinium iodide exerts its effects involves interactions with specific molecular targets. In biological systems, it may interact with cellular components, leading to changes in cellular functions. The compound’s photophysical properties enable it to act as a fluorescent probe, allowing researchers to visualize and study various biological processes.
Comparison with Similar Compounds
Substituent Variations
- 1-Methylquinolinium Analogues: Structure: Replaces the ethyl group at the quinolinium 1-position with a methyl group (CAS 4609-41-0) . Synthesis: Utilizes Vilsmeier-Haack reactions with acetanilide derivatives and DMF/POCl₃, followed by condensation with o-phenylenediamine . Impact: Reduced steric hindrance compared to ethyl may alter binding in biological systems.
- Morpholinopropyl/Pyrrolidinyl Derivatives: Examples: 4c1, 4d1, and 4d3 from feature morpholine or pyrrolidine substituents on the benzothiazole. Molecular Weight: ~520–550 g/mol vs. 446.35 g/mol for the target compound. Bioactivity: These derivatives exhibit antibacterial activity (MIC values <10 µg/mL), suggesting that bulkier substituents may enhance membrane disruption .
Brominated Carboxyethyl Derivatives :
- Example : 2-[2-[[5-bromo-3-(2-carboxyethyl)-3H-benzothiazol-2-ylidene]methyl]buten-1-yl]-3-ethyl-5,6-dimethylbenzothiazolium iodide (CAS 70942-27-7).
- Impact of Halogenation : Bromine increases molecular weight (671.45 g/mol) and may enhance photostability or alter electronic properties for imaging applications .
Positional Isomerism
- 4-Substituted Quinolinium Derivatives: Example: 1-Ethyl-4-((3-ethylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium iodide (CAS 16025-99-3). Impact: Substitution at the quinolinium 4-position vs.
Physicochemical Properties
| Compound (CAS) | Molecular Formula | Molecular Weight (g/mol) | PSA (Ų) | LogP | Key Substituents |
|---|---|---|---|---|---|
| Target Compound | C₂₀H₁₉IN₂O₂S | 446.35 | ~32–65 | 4.53* | 3-(2-Carboxyethyl), 1-Ethylquinolinium |
| 1-Methylquinolinium (4609-41-0) | C₂₀H₁₉IN₂S | 446.35 | 7.12 | 3.8* | 1-Methylquinolinium |
| 4c1 (Morpholinopropyl) | C₂₉H₃₀IN₃O₂S | 559.25 | 65.29 | 2.1* | Morpholinopropyl, Indole-vinyl |
| Brominated Derivative (70942-27-7) | C₂₆H₂₈BrIN₂O₂S₂ | 671.45 | 72.93 | 4.1* | 5-Bromo, Carboxyethyl |
*Estimated values based on structural analogs .
- Polar Surface Area (PSA): The target compound’s carboxyethyl group increases PSA (~65 Ų), enhancing water solubility compared to non-carboxylated analogs (e.g., 7.12 Ų for 1-methylquinolinium) .
- LogP : Lower LogP (4.53) compared to halogenated derivatives (e.g., 4.1) suggests improved hydrophilicity, critical for drug bioavailability.
Biological Activity
The compound 2-((3-(2-Carboxyethyl)-3H-benzothiazol-2-ylidene)methyl)-1-ethylquinolinium iodide is a complex organic molecule with potential biological activities. It belongs to the class of benzothiazole derivatives, which have been extensively studied for their pharmacological properties, including antidiabetic, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
The molecular formula of the compound is with a molecular weight of approximately 652.61 g/mol. The compound features a benzothiazole moiety linked to a quinolinium structure, which is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 652.61 g/mol |
| CAS Number | 63815-95-2 |
Antioxidant Activity
Recent studies indicate that benzothiazole derivatives exhibit significant antioxidant properties. The compound under investigation has shown promising results in scavenging free radicals and reducing oxidative stress in various cellular models. This activity is crucial for preventing cellular damage and may contribute to its therapeutic effects against various diseases.
Antidiabetic Properties
Benzothiazole derivatives are known for their potential as α-amylase inhibitors, which can help manage blood glucose levels. In vitro studies have demonstrated that the compound can inhibit α-amylase activity effectively, thereby reducing carbohydrate digestion and absorption. For example, a related study reported that specific benzothiazole compounds exhibited inhibition rates of up to 87.5% at certain concentrations .
Anticancer Activity
The anticancer potential of benzothiazole derivatives has been widely documented. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary results suggest that it induces apoptosis in cancer cells through the activation of intrinsic pathways, although detailed mechanisms remain to be elucidated.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of benzothiazole derivatives. Modifications in the chemical structure can significantly influence their pharmacological properties. For instance, substituents on the benzothiazole ring can enhance or diminish inhibitory effects on target enzymes like α-amylase or influence cytotoxicity against cancer cells.
Case Studies
- Case Study on Antidiabetic Efficacy : A recent study synthesized several benzothiazole derivatives and tested their efficacy as α-amylase inhibitors. The most potent compound exhibited an IC50 value significantly lower than standard drugs like acarbose, indicating strong potential for diabetes management .
- Case Study on Anticancer Activity : In vitro assays showed that the compound induced cell cycle arrest and apoptosis in human breast cancer cells (MCF-7). The study highlighted the role of reactive oxygen species (ROS) in mediating these effects, suggesting a mechanism for its anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
